![molecular formula C9H11NO4S2 B593596 S-Phenylsulfonylcysteine CAS No. 97512-83-9](/img/structure/B593596.png)
S-Phenylsulfonylcysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
S-Phenylsulfonylcysteine is a chemical compound with the molecular formula C9H11NO4S2 .
Synthesis Analysis
A three-step protocol for protein S-nitrosothiol conversion to fluorescent mixed disulfides with purified proteins, referred to as the thiosulfonate switch, involves: (1) thiol blocking at pH 4.0 using S-phenylsulfonylcysteine (SPSC); (2) trapping of protein S-nitrosothiols as their S-phenylsulfonylcysteines .
Molecular Structure Analysis
The molecular structure of S-Phenylsulfonylcysteine consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 2 sulfur atoms .
Chemical Reactions Analysis
S-Phenylsulfonylcysteine is involved in a three-step protocol for protein S-nitrosothiol conversion to fluorescent mixed disulfides .
Physical And Chemical Properties Analysis
S-Phenylsulfonylcysteine has a molecular weight of 261.3 g/mol. It has 2 hydrogen bond donors and 6 hydrogen bond acceptors. Its exact mass and monoisotopic mass are 261.01295018 g/mol. It has a topological polar surface area of 131 Ų .
Scientific Research Applications
Thiol Blocking
SPSC is used as a reagent for blocking thiol (-SH) groups on proteins and peptides at room temperature . This is a crucial step in various biochemical and biophysical experiments where the reactivity of thiol groups needs to be controlled .
Thiosulfonate Switch Technique
SPSC plays a key role in the thiosulfonate switch technique . In this technique, thiosulfonates are fluorescently tagged with a probe bearing a reactive thiol, such as rhodamine-SH . This technique is used to study protein function and mediate nitrosative stress .
Protein S-Nitrosothiol Detection
SPSC is used in a three-step protocol for protein S-nitrosothiol conversion to fluorescent mixed disulfides with purified proteins . This protocol is referred to as the thiosulfonate switch .
Protein Thiol Blocking
SPSC is used in protein thiol blocking at pH 4.0 . This is a critical step in various protein studies where the reactivity of protein thiols needs to be controlled .
Trapping of Protein S-Nitrosothiols
SPSC is used for trapping protein S-nitrosothiols as their S-phenylsulfonylcysteines . This is an important step in the study of protein S-nitrosylation .
Tagging Protein Thiosulfonate
SPSC is used in tagging the protein thiosulfonate with a fluorescent rhodamine-based probe bearing a reactive thiol . This forms a mixed disulfide between the probe and the formerly S-nitrosated cysteine residue .
properties
IUPAC Name |
(2R)-2-amino-3-(benzenesulfonylsulfanyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S2/c10-8(9(11)12)6-15-16(13,14)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYWKTOUPAICGF-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)SCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)SC[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-Phenylsulfonylcysteine |
Q & A
Q1: How does S-phenylsulfonylcysteine (SPSC) enable the detection of S-nitrosated cysteine residues in proteins?
A: SPSC plays a crucial role in a three-step protocol called the "thiosulfonate switch," which allows researchers to specifically label and detect S-nitrosated cysteine residues within proteins []. Here's how it works:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.